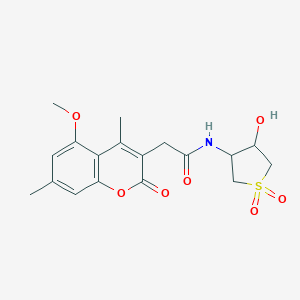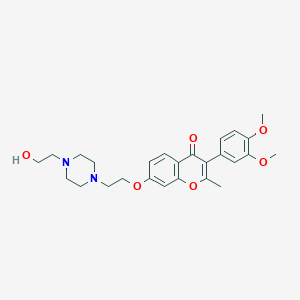![molecular formula C16H18N2O4S2 B263949 allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide involves the inhibition of specific enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
Allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide has been shown to have various biochemical and physiological effects in different research studies. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide in lab experiments is its potential therapeutic properties in the treatment of various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide. These include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the investigation of its potential therapeutic properties in other diseases. Additionally, the exploration of its mechanism of action and the identification of its molecular targets could lead to the development of more effective treatments for various diseases.
In conclusion, allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic properties in the treatment of cancer, inflammation, and neurological disorders make it a promising candidate for further studies. However, its safety and efficacy in humans need to be determined through further research.
Synthesis Methods
The synthesis of allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with allylamine and 2-mercaptothiazoline. The final product is obtained after purification and isolation steps.
Scientific Research Applications
Allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-prop-2-enylsulfanyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-7-23-16-17-12-9-24(19,20)10-13(12)18(16)11-3-4-14-15(8-11)22-6-5-21-14/h2-4,8,12-13H,1,5-7,9-10H2 |
InChI Key |
WTGWAHTYOZESEM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2CS(=O)(=O)CC2N1C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
C=CCSC1=NC2CS(=O)(=O)CC2N1C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)